Dihydro Dutasteride

Overview

Description

Dihydro Dutasteride is a metabolite of Dutasteride . Dutasteride is an oral synthetic 4-azasteroid commonly marketed under the trade name Avodart . It is a novel dual 5α-reductase inhibitor that works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner .

Molecular Structure Analysis

Dutasteride has a chemical formula of C27H30F6N2O2 and an average molecular weight of 528.5297 . The structure of Dutasteride includes a 4-azasteroid frame .

Scientific Research Applications

Benign Prostatic Hyperplasia (BPH) Treatment

Dihydro Dutasteride is primarily used in the treatment of BPH, a common condition in older men characterized by an enlarged prostate gland. It functions as a 5-alpha-reductase inhibitor, preventing the conversion of testosterone to dihydrotestosterone (DHT), which is involved in prostate growth. Its efficacy in reducing the size of the prostate gland and improving urinary flow has been well-documented .

Hair Loss Prevention

The compound has shown promise in treating male pattern baldness by inhibiting DHT production. DHT is a key factor in the development of androgenetic alopecia, and its reduction can slow or even reverse hair loss in men .

Pharmacokinetic Enhancement

Research has explored the use of Dihydro Dutasteride in improving the pharmacokinetic profile of drugs. A study demonstrated that a dutasteride-loaded solid-supersaturatable self-microemulsifying drug delivery system (SMEDDS) significantly increased the oral bioavailability of dutasteride, suggesting potential applications in enhancing the efficacy of oral medications .

Chemopreventive Agent in Prostate Cancer

There is emerging evidence that Dihydro Dutasteride may play a role in the chemoprevention of prostate cancer. Its ability to lower DHT levels could potentially reduce the incidence of prostate cancer, although more research is needed to confirm this application .

Treatment of Lower Urinary Tract Symptoms (LUTS)

Dihydro Dutasteride is also researched for its effectiveness in treating LUTS in men. By reducing prostate size and DHT levels, it can alleviate symptoms associated with LUTS, such as frequent urination and difficulty in starting and maintaining urination .

Novel Formulations for Drug Delivery

The development of new drug delivery systems incorporating Dihydro Dutasteride is an area of active research. For instance, the creation of solid dosage forms with enhanced dissolution properties and bioavailability is being investigated, which could lead to more efficient drug delivery methods .

Mechanism of Action

Mode of Action

Dihydro Dutasteride works by forming a stable complex with both type II and type II 5α-reductase . This interaction inhibits the enzymatic action of the 5α-reductase enzymes, thereby preventing the conversion of testosterone to 5α-dihydrotestosterone (DHT) . DHT is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland .

Biochemical Pathways

The inhibition of 5α-reductase enzymes by Dihydro Dutasteride disrupts the biochemical pathway that converts testosterone into DHT . This results in a significant reduction in the levels of circulating DHT . DHT is a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .

Pharmacokinetics

Dihydro Dutasteride exhibits a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life of 3–5 weeks . Accordingly, Dihydro Dutasteride is dosed in a way that requires at least 3 months of treatment to reach pharmacokinetic steady state .

Result of Action

The primary molecular effect of Dihydro Dutasteride is the reduction of circulating DHT levels . This leads to a decrease in the stimulation of prostate growth . On a cellular level, the reduction of DHT levels can lead to a decrease in the size of the prostate gland over time .

Action Environment

The action of Dihydro Dutasteride can be influenced by various environmental factors. For instance, the bioavailability and efficacy of the drug can be affected by the formulation in which it is presented . Additionally, the drug’s action can be influenced by the patient’s liver function, as the liver plays a crucial role in the metabolism of the drug .

Safety and Hazards

Future Directions

Future studies should investigate the biochemical and physiological mechanisms that underlie the persistence of the adverse sexual side effects to determine why a subset of patients is afflicted with such persistence or irreversible adverse effects . Also, a better focus of clinical research is urgently needed to better define those subjects who are likely to be adversely affected by such agents .

properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUHDIPAGREENV-QWBYCMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164656-22-8 | |

| Record name | 1,2-Dihydrodutasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRODUTASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7B42KG7F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is Dihydro Dutasteride and how is it related to Dutasteride?

A1: Dihydro Dutasteride (17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androstane-3-one) is an identified impurity of Dutasteride. [, ] Dutasteride is a drug primarily used to treat enlarged prostate glands. While Dutasteride's mechanism involves inhibiting both type 1 and type 2 5α-reductase enzymes, the specific activity of Dihydro Dutasteride and its potential interaction with these enzymes have not been extensively studied based on the provided research.

Q2: How was Dihydro Dutasteride characterized in the research?

A2: Dihydro Dutasteride was detected during the analysis of Dutasteride samples using High-Performance Liquid Chromatography (HPLC) and further identified by its mass-to-charge ratio (m/z) of 530 using Liquid Chromatography-Mass Spectrometry (LCMS). [, ] This impurity was then synthesized and further characterized using various spectroscopic techniques:

- HPLC: Determined its retention time and purity profile. [, ]

- Infrared Spectroscopy (IR): Provided information about the functional groups present in the molecule. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy (both 1H and 13C): Revealed the structure and connectivity of atoms within the molecule. [, ]

- Mass Spectrometry (MS): Confirmed the molecular weight and provided structural information. [, ]

Q3: Is there a way to separate Dihydro Dutasteride from Dutasteride?

A3: Yes, researchers successfully developed and employed a preparative HPLC method to isolate Dihydro Dutasteride from Dutasteride. [] This technique leverages the different affinities of these compounds towards a stationary phase within the HPLC column, allowing for their separation and purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

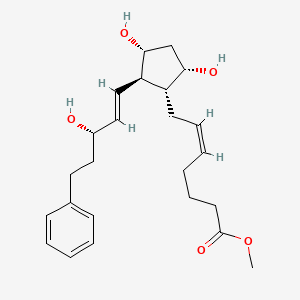

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

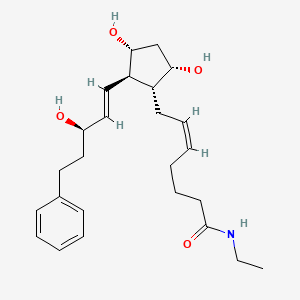

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

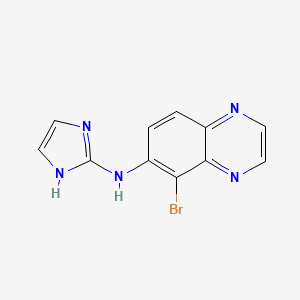

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)